molecular formula C15H12O4 B6396901 2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261979-89-8

2-(3-Formylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6396901
CAS RN: 1261979-89-8
M. Wt: 256.25 g/mol
InChI Key: HCLHWHZXZYVQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% (2-F5-MBA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid, and is characterized by a formyl group at the 3-position of the phenyl ring and a methoxy group at the 5-position of the phenyl ring. 2-F5-MBA is a colorless solid that is soluble in organic solvents, such as methanol, ethanol, and acetone. It is a useful reagent for organic synthesis and has been used in various research applications, including as a substrate for enzymes, as a ligand for proteins, and as a fluorescent probe for imaging.

Scientific Research Applications

2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as cytochrome P450, and as a ligand for proteins, such as the nuclear receptor PPARα. It has also been used as a fluorescent probe for imaging and as a reagent for organic synthesis. In addition, 2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% has been used in the study of drug metabolism, as it can be used to measure the activity of cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of 2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is known that it can interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. When 2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% is used as a substrate for cytochrome P450 enzymes, it is metabolized to form products that can be used to measure the activity of the enzymes.
Biochemical and Physiological Effects
2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a ligand for the nuclear receptor PPARα, which is involved in the regulation of lipid and glucose metabolism. In addition, 2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% is a useful reagent for organic synthesis and has been used in a variety of scientific research applications. Its advantages include its solubility in organic solvents, its low cost, and its ease of synthesis. However, it also has some limitations, such as its low stability and its low solubility in water.

Future Directions

There are several potential future directions for the use of 2-(3-Formylphenyl)-5-methoxybenzoic acid, 95%. It could be used as a substrate for other enzymes, such as cytochrome P450s, and as a ligand for other proteins, such as G-protein coupled receptors. In addition, it could be used as a fluorescent probe for imaging and as a reagent for organic synthesis. Furthermore, it could be used to study the effects of drugs on the body, as well as the effects of environmental toxins. Finally, it could be used to study the biochemical and physiological effects of 2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% itself.

Synthesis Methods

2-(3-Formylphenyl)-5-methoxybenzoic acid, 95% can be synthesized from 3-formylbenzoic acid and 5-methoxybenzoic acid. The reaction is carried out in a three-step process. In the first step, 3-formylbenzoic acid is reacted with an alkylating agent, such as dimethylsulfate, to form 3-formyl-5-methoxybenzoic acid. In the second step, the 3-formyl-5-methoxybenzoic acid is reacted with a base, such as sodium hydroxide, to form 2-formyl-5-methoxybenzoic acid. Finally, the 2-formyl-5-methoxybenzoic acid is heated in an inert atmosphere to form 2-(3-Formylphenyl)-5-methoxybenzoic acid, 95%.

properties

IUPAC Name

2-(3-formylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-12-5-6-13(14(8-12)15(17)18)11-4-2-3-10(7-11)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLHWHZXZYVQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688882
Record name 3'-Formyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-89-8
Record name 3'-Formyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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